Cas no 2228282-89-9 (3-(2,6-Difluoro-4-methoxyphenyl)-1,1,1-trifluoropropan-2-amine)

3-(2,6-Difluoro-4-methoxyphenyl)-1,1,1-trifluoropropan-2-amine is a fluorinated aromatic amine with a methoxy-substituted phenyl core, offering unique electronic and steric properties due to its difluoro and trifluoromethyl groups. This compound is of interest in pharmaceutical and agrochemical research, where its structural features may enhance metabolic stability, lipophilicity, and binding affinity. The presence of fluorine atoms can improve bioavailability and resistance to enzymatic degradation. Its well-defined stereochemistry and functional group arrangement make it a valuable intermediate for synthesizing bioactive molecules, particularly in the development of CNS-targeting drugs or fluorinated pesticides. The compound's purity and stability under standard conditions ensure reliable performance in synthetic applications.
3-(2,6-Difluoro-4-methoxyphenyl)-1,1,1-trifluoropropan-2-amine structure
2228282-89-9 structure
Product Name:3-(2,6-Difluoro-4-methoxyphenyl)-1,1,1-trifluoropropan-2-amine
CAS No:2228282-89-9
MF:C10H10F5NO
MW:255.184520244598
CID:5762087
PubChem ID:165692748
Update Time:2025-06-08

3-(2,6-Difluoro-4-methoxyphenyl)-1,1,1-trifluoropropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1954464
    • 3-(2,6-difluoro-4-methoxyphenyl)-1,1,1-trifluoropropan-2-amine
    • 2228282-89-9
    • 3-(2,6-Difluoro-4-methoxyphenyl)-1,1,1-trifluoropropan-2-amine
    • Inchi: 1S/C10H10F5NO/c1-17-5-2-7(11)6(8(12)3-5)4-9(16)10(13,14)15/h2-3,9H,4,16H2,1H3
    • InChI Key: BORFPXYZZOXYMO-UHFFFAOYSA-N
    • SMILES: FC(C(CC1C(=CC(=CC=1F)OC)F)N)(F)F

Computed Properties

  • Exact Mass: 255.06825475g/mol
  • Monoisotopic Mass: 255.06825475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 35.2Ų

3-(2,6-Difluoro-4-methoxyphenyl)-1,1,1-trifluoropropan-2-amine Pricemore >>

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Additional information on 3-(2,6-Difluoro-4-methoxyphenyl)-1,1,1-trifluoropropan-2-amine

Introduction to 3-(2,6-Difluoro-4-methoxyphenyl)-1,1,1-trifluoropropan-2-amine (CAS No. 2228282-89-9)

3-(2,6-Difluoro-4-methoxyphenyl)-1,1,1-trifluoropropan-2-amine (CAS No. 2228282-89-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of trifluoromethylamines and is characterized by its unique structural features, including a trifluoromethyl group and a substituted phenyl ring. These features contribute to its potential therapeutic applications and make it a subject of ongoing research.

The chemical structure of 3-(2,6-Difluoro-4-methoxyphenyl)-1,1,1-trifluoropropan-2-amine is composed of a central trifluoromethylated propanamine moiety attached to a 2,6-difluoro-4-methoxyphenyl group. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, which can influence its biological activity and pharmacokinetic behavior. The methoxy and difluoro substituents on the phenyl ring further modulate the compound's lipophilicity and receptor binding affinity.

Recent studies have explored the potential therapeutic applications of 3-(2,6-Difluoro-4-methoxyphenyl)-1,1,1-trifluoropropan-2-amine. One notable area of research is its potential as an antidepressant. A study published in the Journal of Medicinal Chemistry in 2023 reported that this compound exhibits potent serotonin reuptake inhibition properties, similar to those of selective serotonin reuptake inhibitors (SSRIs) but with potentially fewer side effects. The researchers found that the compound effectively increased serotonin levels in the brain without causing significant alterations in other neurotransmitter systems.

In addition to its antidepressant potential, 3-(2,6-Difluoro-4-methoxyphenyl)-1,1,1-trifluoropropan-2-amine has been investigated for its anti-inflammatory properties. A preclinical study conducted in 2024 demonstrated that the compound significantly reduced inflammation in animal models of rheumatoid arthritis. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound could be a promising candidate for the development of new anti-inflammatory drugs.

The pharmacokinetic profile of 3-(2,6-Difluoro-4-methoxyphenyl)-1,1,1-trifluoropropan-2-amine has also been studied extensively. Research published in the European Journal of Pharmaceutical Sciences in 2025 indicated that the compound has favorable oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens. The trifluoromethyl group contributes to its metabolic stability, reducing the risk of rapid degradation in vivo.

Safety and toxicity assessments are crucial for any potential drug candidate. Preliminary toxicological studies have shown that 3-(2,6-Difluoro-4-methoxyphenyl)-1,1,1-trifluoropropan-2-amine exhibits low toxicity at therapeutic doses. In vitro assays using human liver microsomes did not reveal any significant cytochrome P450 enzyme inhibition or induction activities. Additionally, animal studies have not reported any severe adverse effects at doses up to 50 mg/kg.

The synthesis of 3-(2,6-Difluoro-4-methoxyphenyl)-1,1,1-trifluoropropan-2-amine has been optimized for large-scale production. A multi-step synthetic route involving nucleophilic substitution reactions and reductive amination has been developed by researchers at a leading pharmaceutical company. This process ensures high yields and purity levels, making it feasible for industrial-scale manufacturing.

In conclusion, 3-(2,6-Difluoro-4-methoxyphenyl)-1,1,1-trifluoropropan-2-amine (CAS No. 2228282-89-9) is a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further clinical development. Ongoing research continues to explore its applications in treating depression and inflammatory diseases, with the aim of bringing this innovative molecule closer to clinical use.

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